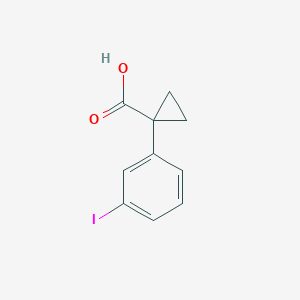![molecular formula C11H13FO4S B13061818 2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B13061818.png)
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid is an organic compound with a unique structure that includes a fluorosulfonyl group attached to a trimethylphenyl acetic acid backbone
Méthodes De Préparation
The synthesis of 2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid typically involves the reaction of 3-(fluorosulfonyl)-2,4,6-trimethylbenzene with acetic acid derivatives under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the trimethylbenzene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Analyse Des Réactions Chimiques
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and as a precursor for various chemical transformations.
Medicine: Research has shown that derivatives of this compound may have antiviral properties, making it a candidate for the development of new antiviral drugs[][3].
Mécanisme D'action
The mechanism by which 2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid exerts its effects involves the interaction of the fluorosulfonyl group with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparaison Avec Des Composés Similaires
2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid can be compared with other fluorosulfonyl-containing compounds, such as:
2-(Fluorosulfonyl)difluoroacetic acid: This compound has a similar fluorosulfonyl group but differs in its acetic acid backbone, leading to different reactivity and applications.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This ester derivative is used in similar chemical reactions but offers different solubility and reactivity profiles.
The uniqueness of this compound lies in its trimethylphenyl backbone, which provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C11H13FO4S |
|---|---|
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
2-(3-fluorosulfonyl-2,4,6-trimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H13FO4S/c1-6-4-7(2)11(17(12,15)16)8(3)9(6)5-10(13)14/h4H,5H2,1-3H3,(H,13,14) |
Clé InChI |
ZAOGSGGDOFLEJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1CC(=O)O)C)S(=O)(=O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13061744.png)
![Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B13061764.png)

![3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride](/img/structure/B13061774.png)
![3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061777.png)
![(3R,4R,5S,6S)-2-methyl-6-[(3R,9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol](/img/structure/B13061781.png)
![6-(3-Thienyl)imidazo[2,1-b]thiazole](/img/structure/B13061784.png)
![Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13061788.png)

amine](/img/structure/B13061808.png)


